molecular formula C13H12N4O3S B4120193 N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No. B4120193
M. Wt: 304.33 g/mol
InChI Key: QDWKLRLPQFUCSM-UHFFFAOYSA-N
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Description

“N-(3’-acetyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide” is a complex organic compound. It contains an indole moiety, which is a heterocyclic compound . Indole derivatives have been reported to have diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves advanced methods and one-pot synthesis is widely considered an efficient approach . For instance, a novel derivative was synthesized by a Claisen–Smichdt-type condensation reaction .


Molecular Structure Analysis

The molecular structure of such compounds can be confirmed by various spectroscopic techniques such as IR spectroscopy, HRMS, 1H and 13C DEPTQ NMR studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, the alkylation of prepared spiro[indoline-3,4’-pyridine]-2’-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, NMR data can provide information about the presence of different functional groups .

Mechanism of Action

The mechanism of action of such compounds can vary greatly depending on their structure and the target. Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Future Directions

Indole derivatives are a promising area of research in drug discovery due to their broad therapeutic potential . Future research could focus on exploring the biological activities of these compounds and developing efficient synthesis methods .

properties

IUPAC Name

N-(4-acetyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-1H-indole]-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-7(18)14-12-16-17(8(2)19)13(21-12)9-5-3-4-6-10(9)15-11(13)20/h3-6H,1-2H3,(H,15,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKLRLPQFUCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3NC2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 2
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 3
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 5
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 6
N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

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